molecular formula C22H21N3O6 B2798776 Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899942-90-6

Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2798776
CAS番号: 899942-90-6
分子量: 423.425
InChIキー: GPWWTWKAKBMSOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 4-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 1, a 3-methoxyphenylamino-2-oxoethoxy moiety at position 4, and an ethoxycarbonyl group at position 2.

特性

IUPAC Name

ethyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-3-30-22(28)21-18(13-20(27)25(24-21)16-9-5-4-6-10-16)31-14-19(26)23-15-8-7-11-17(12-15)29-2/h4-13H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWTWKAKBMSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Moieties

A key structural analog, Ethyl 4-[2-((4-ethoxyphenyl)amino)-2-oxoethoxy]-6-oxo-1-(4-methylphenyl)-1,6-dihydropyridazine-3-carboxylate (), differs in two regions:

Phenylamino Group: The target compound has a 3-methoxyphenyl substituent, while the analog features a 4-ethoxyphenyl group. The methoxy group’s electron-donating nature may enhance solubility in polar solvents compared to the bulkier ethoxy group. Additionally, the meta vs. para substitution could alter steric interactions in binding environments (e.g., enzyme active sites).

Dihydropyridazine Substitution: The target compound’s phenyl group at position 1 contrasts with the analog’s 4-methylphenyl group.

Property Target Compound Analog ()
Aromatic Substituent 3-Methoxyphenylamino 4-Ethoxyphenylamino
Core Substitution Phenyl (position 1) 4-Methylphenyl (position 1)
Molecular Weight ~439.42 g/mol (calculated) ~467.50 g/mol (calculated)
Key Functional Groups Ester, oxo, methoxy Ester, oxo, ethoxy, methyl

Heterocyclic Core Variations

Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () features a tetrahydropyrimidine ring instead of dihydropyridazine. The pyrimidine core’s higher aromaticity may confer greater stability but reduce reactivity in electrophilic substitutions.

Q & A

Basic: What are the key synthetic steps and optimal conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of the dihydropyridazine core followed by functionalization. Key steps include:

  • Cyclocondensation : Formation of the dihydropyridazine ring via Hantzsch-like reactions using β-keto esters, aldehydes, and amino components under reflux in ethanol .
  • Etherification : Introduction of the 2-((3-methoxyphenyl)amino)-2-oxoethoxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
  • Esterification : Ethyl ester formation using ethyl chloroformate in dichloromethane at 0–5°C to minimize side reactions .
    Optimal conditions include temperature control (20–80°C), polar aprotic solvents (e.g., DMF), and purification via column chromatography .

Basic: Which spectroscopic methods are used to confirm the compound’s structural identity?

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the dihydropyridazine ring, methoxy group (δ ~3.8 ppm), and ester carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 467.5 for C23H21N3O7) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Replace ethanol with DMF to enhance solubility of intermediates, reducing side products .
  • Catalyst Screening : Test Pd/C or DMAP for esterification to accelerate reaction rates .
  • Temperature Gradients : Use microwave-assisted synthesis for controlled heating (e.g., 80°C for 30 minutes) to improve dihydropyridazine ring formation .
  • By-Product Analysis : Employ HPLC-MS to identify impurities (e.g., unreacted β-keto esters) and adjust stoichiometry .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Studies : Re-evaluate IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Structural Validation : Confirm batch purity via X-ray crystallography to rule out polymorphic effects .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities with homologs (e.g., 4-fluorophenyl analogs) .

Advanced: What is the hypothesized mechanism of action for this compound?

The compound likely targets enzymes or receptors via:

  • Enzyme Inhibition : The dihydropyridazine core may bind to ATP pockets in kinases (e.g., EGFR), supported by kinase inhibition assays .
  • Receptor Modulation : The 3-methoxyphenyl group could interact with serotonin receptors, as seen in structurally related compounds .
  • DNA Intercalation : The planar aromatic system may intercalate DNA, evidenced by fluorescence quenching studies with ethidium bromide .

Advanced: What strategies enable selective functionalization of the dihydropyridazine core?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during etherification .
  • Metal-Catalyzed Coupling : Suzuki-Miyaura reactions for aryl substitutions at the 1-phenyl position under Pd(PPh3)4 catalysis .
  • Chemoselective Oxidation : Selective oxidation of the 6-oxo group using meta-chloroperbenzoic acid (mCPBA) .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed?

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogen, alkyl) at the 3-methoxyphenyl position .
  • Bioassay Profiling : Test analogs against a panel of cancer cell lines and microbial strains to identify critical functional groups .
  • QSAR Modeling : Use Molsoft or Schrodinger Suite to correlate electronic parameters (e.g., logP, polar surface area) with activity .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Sparingly soluble in water (<0.1 mg/mL); dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL) .
  • Stability : Degrades under UV light (half-life <24 hours); store at –20°C in amber vials. Stable in pH 6–8 buffers for 48 hours .

Advanced: What computational approaches are used to design analogs with improved pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .
  • Scaffold Hopping : Replace the dihydropyridazine core with pyrazolo[3,4-d]pyrimidine using OpenEye ROCS .
  • Metabolite Prediction : Simulate Phase I metabolism (e.g., ester hydrolysis) with Schrödinger’s MetaSite .

Advanced: How can target engagement be validated in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation after compound treatment to confirm target binding .
  • CRISPR Knockout : Generate HEK293 cells lacking putative targets (e.g., EGFR) to assess activity loss .
  • SPR Spectroscopy : Measure real-time binding kinetics (ka/kd) using a Biacore system .

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